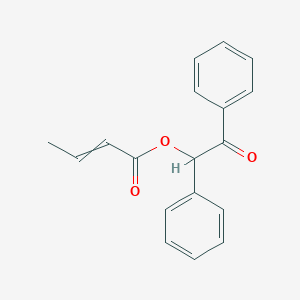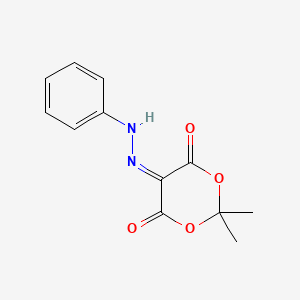
(2-Oxo-4-phenylbut-3-enyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxo-4-phenylbut-3-enyl)benzoate is an organic compound with the molecular formula C17H14O3 It is characterized by a phenyl group attached to a butenyl chain, which is further connected to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-4-phenylbut-3-enyl)benzoate can be achieved through a multi-step reaction process. One common method involves the reaction of benzylideneacetone with electrophilic N-alkoxycarbonylbenzothiazolium species formed in situ . The reaction is typically carried out in a solvent such as 1,2-dichloroethane, with ethyl or methyl chloroformate as the reagent . The reaction mixture is stirred magnetically, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Oxo-4-phenylbut-3-enyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(2-Oxo-4-phenylbut-3-enyl)benzoate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Oxo-4-phenylbut-3-enyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in bacterial menaquinone biosynthesis by forming adducts with coenzyme A (CoA) . This inhibition disrupts the bacterial electron transport chain, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
(2-Oxo-4-phenylbut-3-enal): Similar in structure but differs in the functional group attached to the butenyl chain.
(E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates: Contains a benzothiazole moiety, offering different biological activities.
Uniqueness
(2-Oxo-4-phenylbut-3-enyl)benzoate is unique due to its specific ester linkage and the presence of both phenyl and benzoate groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
6970-24-7 |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
[(E)-2-oxo-4-phenylbut-3-enyl] benzoate |
InChI |
InChI=1S/C17H14O3/c18-16(12-11-14-7-3-1-4-8-14)13-20-17(19)15-9-5-2-6-10-15/h1-12H,13H2/b12-11+ |
Clave InChI |
YSSLVHZDCLJFPC-VAWYXSNFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)COC(=O)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)COC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol]](/img/structure/B14164553.png)
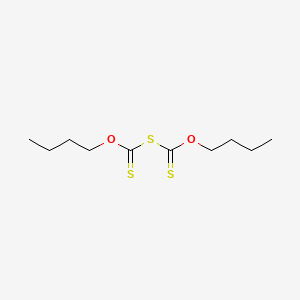

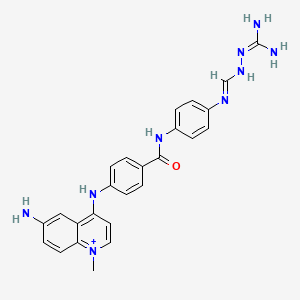
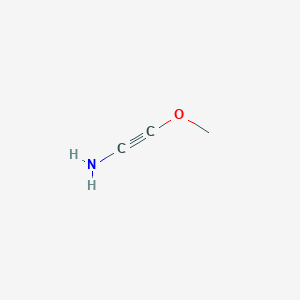
![1H-Pyrrolo[2,3-b]pyridine, 2-(2-chloro-4-pyrimidinyl)-4-methoxy-1-(phenylsulfonyl)-](/img/structure/B14164591.png)
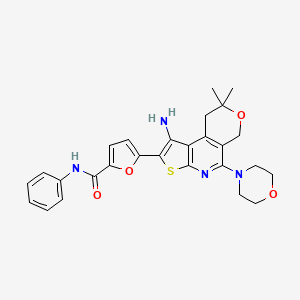

![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14164606.png)
![2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14164614.png)
